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Compound of Interest

Compound Name: Tau Peptide (295-309)

Cat. No.: B12404520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Tau peptide (295-309) sequence and its

implications across various species. The information presented is supported by available

experimental data and methodologies to assist in research and drug development endeavors

targeting Tau-related neurodegenerative diseases.

Cross-Species Sequence Alignment of Tau Peptide
(295-309)
The Tau peptide spanning amino acid residues 295-309 is a critical region located within the

third microtubule-binding repeat (R3) of the Tau protein. This region, which includes the highly

aggregation-prone hexapeptide VQIVYK (residues 306-311), is highly conserved across

mammalian species. The following table details the amino acid sequence of this peptide in

human, mouse, rat, bovine, and rhesus macaque. The numbering corresponds to the human

Tau-F isoform (P10636-8).
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Species UniProt Accession
Tau (295-309)
Peptide Sequence

Conservation with
Human Sequence

Human P10636
K C G S L G N I H H K

P G G G
100%

Mouse P10637
K C G S L G N I H H K

P G G G
100%

Rat P19332
K C G S L G N I H H K

P G G G
100%

Bovine P27442
K C G S L G N I H H K

P G G G
100%

Rhesus Macaque Q5R5R6
K C G S L G N I H H K

P G G G
100%

As illustrated in the table, the amino acid sequence of the Tau (295-309) peptide is identical

across all listed species. This absolute conservation highlights the critical functional importance

of this region, likely in both its physiological role of microtubule binding and its pathological role

in aggregation.

Comparative Analysis of Physicochemical
Properties
Given the identical amino acid sequences, the intrinsic physicochemical properties of the Tau

(295-309) peptide are expected to be the same across these species.

Property Value

Molecular Weight 1519.7 Da

Isoelectric Point (pI) 9.75

Net Charge at pH 7.4 +2.0

These properties contribute to the peptide's interaction with the negatively charged surface of

microtubules and also play a role in its aggregation propensity.
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Experimental Data Summary
While direct comparative studies on the Tau (295-309) peptide from different species are

limited due to its high conservation, extensive research on the human Tau protein and its

fragments provides valuable insights into the expected behavior of this peptide across species.

The VQIVYK motif within this peptide is a well-established driver of Tau aggregation.

Aggregation Propensity:

Studies on synthetic peptides have demonstrated that the VQIVYK sequence readily forms

beta-sheet structures and self-aggregates into amyloid fibrils. The kinetics of this aggregation

can be monitored using Thioflavin T (ThT) fluorescence assays, which show a characteristic

sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase. Given

the sequence identity, it is highly probable that the Tau (295-309) peptide from mouse, rat,

bovine, and macaque would exhibit comparable aggregation kinetics to the human peptide

under identical experimental conditions.

Microtubule Binding Affinity:

The Tau (295-309) region is integral to the microtubule-binding domain. In vitro microtubule

binding assays, such as co-sedimentation assays, are used to quantify the affinity of Tau and

its fragments for microtubules. The dissociation constant (Kd) is a measure of this affinity, with

lower values indicating stronger binding. While specific Kd values for the isolated (295-309)

peptide are not readily available across species, the high sequence conservation strongly

suggests that the contribution of this peptide to overall microtubule binding affinity is likely to be

very similar.

Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol outlines a typical in vitro assay to monitor the aggregation kinetics of the Tau

(295-309) peptide.

Materials:

Synthetic Tau (295-309) peptide (lyophilized)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heparin sodium salt

Thioflavin T (ThT)

Phosphate-buffered saline (PBS), pH 7.4

96-well black, clear-bottom microplates

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

Preparation of Stock Solutions:

Dissolve lyophilized Tau peptide in PBS to a final concentration of 1 mM.

Prepare a 1 mg/mL stock solution of heparin in PBS.

Prepare a 1 mM stock solution of ThT in PBS.

Assay Setup:

In each well of the 96-well plate, add the following components to a final volume of 100 µL:

Tau (295-309) peptide to a final concentration of 10-50 µM.

Heparin to a final concentration that is typically a 1:4 molar ratio to the Tau peptide.

ThT to a final concentration of 10-25 µM.

PBS to make up the final volume.

Include control wells containing all components except the Tau peptide.

Incubation and Measurement:

Seal the plate to prevent evaporation.

Incubate the plate at 37°C with intermittent shaking in the plate reader.
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Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for

up to 72 hours.

Data Analysis:

Subtract the background fluorescence from the control wells.

Plot the fluorescence intensity against time to generate aggregation curves.

The lag time, maximum fluorescence, and aggregation rate can be determined from these

curves.

In Vitro Microtubule Binding Assay (Co-sedimentation)
This protocol describes a method to assess the binding of the Tau (295-309) peptide to

microtubules.

Materials:

Synthetic Tau (295-309) peptide

Purified tubulin

Paclitaxel (Taxol)

GTP

General tubulin buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

Cushion buffer (BRB80 with 60% glycerol)

Ultracentrifuge with a fixed-angle rotor

SDS-PAGE and Coomassie staining reagents

Procedure:

Microtubule Polymerization:
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Resuspend purified tubulin in general tubulin buffer containing 1 mM GTP.

Induce polymerization by incubating at 37°C for 30 minutes.

Stabilize the polymerized microtubules by adding paclitaxel to a final concentration of 20

µM and incubating for another 30 minutes at 37°C.

Binding Reaction:

Incubate varying concentrations of the Tau (295-309) peptide with a fixed concentration of

pre-formed, stabilized microtubules at 37°C for 30 minutes.

Include a control sample with the Tau peptide alone (no microtubules).

Co-sedimentation:

Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the

microtubules and any bound peptide.

Analysis:

Carefully separate the supernatant and the pellet.

Resuspend the pellet in a volume of buffer equal to the supernatant.

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by

Coomassie staining.

Quantify the amount of Tau peptide in the supernatant (unbound) and pellet (bound)

fractions using densitometry.

Data Interpretation:

The amount of pelleted peptide in the absence of microtubules represents peptide

aggregation and should be subtracted from the values obtained in the presence of

microtubules.
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Plot the concentration of bound peptide versus the concentration of free peptide to

determine the dissociation constant (Kd).
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Caption: Workflow for a Thioflavin T (ThT) Tau peptide aggregation assay.
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Caption: Workflow for an in vitro microtubule binding co-sedimentation assay.
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Conclusion
The Tau peptide (295-309) is a highly conserved region across mammalian species, indicating

its fundamental role in Tau protein function and pathology. Due to this sequence identity, the

intrinsic aggregation propensity and microtubule-binding characteristics of this peptide are

expected to be virtually identical between humans and common research models such as mice,

rats, and non-human primates. This conservation provides a strong rationale for the cross-

species relevance of preclinical research targeting this specific region of the Tau protein. The

provided experimental protocols offer standardized methods for quantifying the aggregation

and microtubule-binding properties of this and other Tau peptides.

To cite this document: BenchChem. [A Cross-Species Comparative Analysis of the Tau
Peptide (295-309) Sequence]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404520#cross-species-comparison-of-the-tau-
peptide-295-309-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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